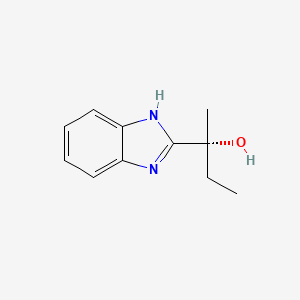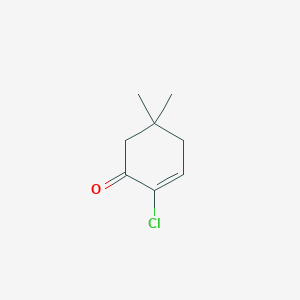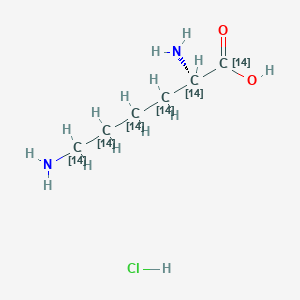
L-Lysine-UL-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine-UL-14C is a radiolabeled form of the essential amino acid L-lysine, where the carbon atoms are uniformly labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical and physiological research to trace metabolic pathways and study protein synthesis, degradation, and turnover.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Lysine-UL-14C can be synthesized through microbial fermentation using genetically modified strains of bacteria such as Corynebacterium glutamicum. The bacteria are cultured in a medium containing a carbon-14 labeled substrate, such as glucose or acetate, which is incorporated into the lysine during biosynthesis .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions of temperature, pH, and aeration to optimize the yield of L-lysine. After fermentation, the lysine is extracted and purified using techniques such as ion exchange chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
L-Lysine-UL-14C undergoes various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form compounds such as pipecolic acid.
Reduction: Reduction reactions can convert L-lysine into other amino acids or derivatives.
Substitution: L-lysine can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
Oxidation: Pipecolic acid and other oxidized derivatives.
Reduction: Reduced forms of lysine and other amino acids.
Substitution: Substituted lysine derivatives with different functional groups.
Scientific Research Applications
L-Lysine-UL-14C has numerous applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of chemical reactions involving lysine.
Biology: Employed in tracing metabolic pathways and understanding protein synthesis and degradation.
Medicine: Utilized in research on amino acid metabolism and the development of therapeutic agents.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes.
Mechanism of Action
L-Lysine-UL-14C exerts its effects by being incorporated into proteins and other biomolecules during metabolic processes. The carbon-14 label allows researchers to track the movement and transformation of lysine within biological systems. The primary molecular targets include enzymes involved in lysine metabolism, such as lysine-ketoglutarate reductase and saccharopine dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
L-Arginine-UL-14C: Another radiolabeled amino acid used in metabolic studies.
L-Leucine-UL-14C: Used to study protein synthesis and degradation.
L-Phenylalanine-UL-14C: Employed in research on amino acid metabolism.
Uniqueness
L-Lysine-UL-14C is unique due to its specific role in protein synthesis and its involvement in various metabolic pathways. Its uniform labeling with carbon-14 makes it particularly useful for detailed metabolic studies and tracing experiments .
Properties
Molecular Formula |
C6H15ClN2O2 |
|---|---|
Molecular Weight |
194.60 g/mol |
IUPAC Name |
(2S)-2,6-diamino(1,2,3,4,5,6-14C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+2,2+2,3+2,4+2,5+2,6+2; |
InChI Key |
BVHLGVCQOALMSV-FARCLCJZSA-N |
Isomeric SMILES |
[14CH2]([14CH2][14CH2]N)[14CH2][14C@@H]([14C](=O)O)N.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


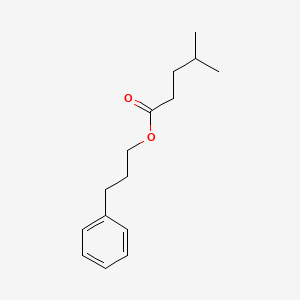
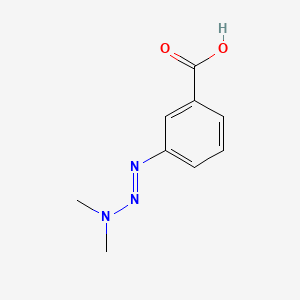
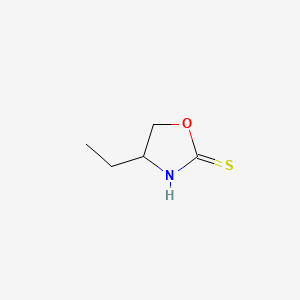
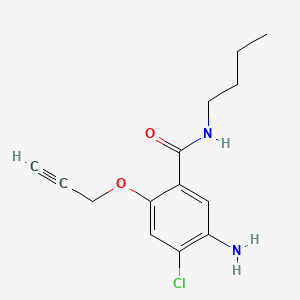
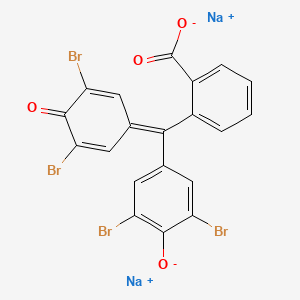
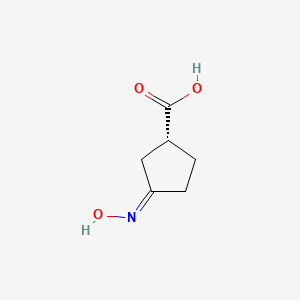


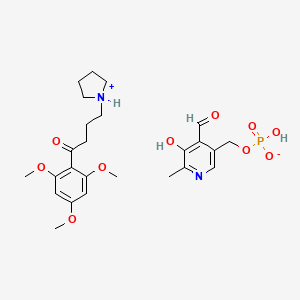

![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
